molecular formula C18H24N2O3S2 B2740911 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034470-17-0

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2740911
CAS No.: 2034470-17-0
M. Wt: 380.52
InChI Key: UQALBCREFWKYHY-UHFFFAOYSA-N
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Description

This compound is a piperidine-4-carboxamide derivative featuring a benzo[b]thiophen-3-yl substituent attached to a propan-2-yl group and a methylsulfonyl moiety at the piperidine nitrogen. Piperidine carboxamides are pharmacologically significant due to their structural versatility in modulating receptor binding, particularly in central nervous system (CNS) targets .

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S2/c1-13(11-15-12-24-17-6-4-3-5-16(15)17)19-18(21)14-7-9-20(10-8-14)25(2,22)23/h3-6,12-14H,7-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQALBCREFWKYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzo[b]thiophene moiety, which is known for its diverse pharmacological properties, and a piperidine ring that contributes to its biological interactions. The presence of the methylsulfonyl group further enhances its chemical reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N2O3SC_{18}H_{23}N_{2}O_{3}S with a molecular weight of approximately 357.5 g/mol. Its structure can be illustrated as follows:

ComponentValue
Molecular FormulaC18H23N2O3S
Molecular Weight357.5 g/mol
Functional GroupsSulfonamide, Piperidine, Benzo[b]thiophene

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known to participate in various biochemical reactions, potentially affecting enzyme activity and receptor binding.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other sulfonamide derivatives.
  • Receptor Modulation : Interaction with neurotransmitter receptors could influence central nervous system activities, including analgesic and anxiolytic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antinociceptive Effects

Studies have shown that this compound may possess significant antinociceptive properties. In animal models, it has been observed to reduce pain responses in a dose-dependent manner, suggesting its potential use in pain management therapies.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines in vitro. This activity is crucial for conditions characterized by chronic inflammation.

Neuroprotective Effects

Preliminary studies suggest neuroprotective effects, possibly through modulation of neuroinflammatory processes, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Study ReferenceActivity TypeFindings
AntinociceptiveReduced pain response in animal models
Anti-inflammatoryInhibition of IL-6 and TNF-alpha release
NeuroprotectiveDecreased neuronal cell death in culture

Comparison with Similar Compounds

Structural Analogues with Benzo[b]thiophene Moieties

Compounds such as (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(chlorophenyl)prop-2-en-1-one (compounds 5–7 in ) share the benzo[b]thiophene core but differ in substituents. These derivatives incorporate a chalcone backbone (α,β-unsaturated ketone) and chlorophenyl groups, which enhance π-π stacking and electrophilic reactivity compared to the carboxamide and methylsulfonyl groups in the target compound.

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Piperidine-4-carboxamide Benzo[b]thiophen-3-yl, methylsulfonyl ~380 (estimated) CNS modulation, enzyme inhibition
(E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one Chalcone Benzo[b]thiophen-3-yl, 2-chlorophenyl 449.12 (calculated) Anticancer, antimicrobial

Piperidine Carboxamide Derivatives

N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide () and 1-(Methylsulfonyl)-N-(piperidin-1-yl)piperidine-4-carboxamide () exhibit structural similarities to the target compound. Both feature piperidine carboxamide backbones but replace the benzo[b]thiophene group with benzyl or phenyl moieties. The methylsulfonyl group in the target compound may enhance metabolic stability compared to methoxycarbonyl or benzyl groups, which are prone to enzymatic hydrolysis .

Fentanyl Analogues

Fentanyl derivatives like Carfentanil (methyl 1-phenethyl-4-(N-phenylpropionamido)piperidine-4-carboxylate) and Cyclopropylfentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide) () share the piperidine carboxamide scaffold but incorporate phenethyl and aryl groups critical for µ-opioid receptor binding. In contrast, the target compound’s benzo[b]thiophene and methylsulfonyl substituents likely redirect its activity away from opioid receptors toward alternative targets, such as serotonin or sigma receptors .

Compound Name Piperidine Substituents Key Functional Groups Molecular Weight (g/mol) Primary Target
Target Compound Benzo[b]thiophen-3-yl, methylsulfonyl Carboxamide, sulfonyl ~380 Non-opioid CNS receptors
Carfentanil Phenethyl, phenylpropionamido Ester, carboxamide 394.52 µ-opioid receptor

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling a benzo[b]thiophene-propan-2-yl amine with 1-(methylsulfonyl)piperidine-4-carboxylic acid, analogous to methods for chalcone derivatives (e.g., Claisen-Schmidt condensation in ) .

Preparation Methods

Palladium-Catalyzed C–N Coupling (Buchwald-Hartwig Amination)

The benzo[b]thiophene core is functionalized at the 3-position using a palladium-catalyzed coupling reaction. As disclosed in US9206169B2 , 4-bromobenzo[b]thiophene undergoes amination with piperazine derivatives in the presence of tris(dibenzylideneacetone)dipalladium (0) (Pd2(dba)3) and (R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP).

Representative Protocol :

  • Reactants : 4-Bromobenzo[b]thiophene (14.4 g), anhydrous piperazine (29.8 g), sodium tert-butoxide (9.3 g).
  • Catalyst System : Pd2(dba)3 (0.63 g), BINAP (0.65 g).
  • Conditions : Reflux in toluene (250 mL) for 24 hours.
  • Yield : 85–92% after recrystallization.

This method avoids column chromatography, favoring recrystallization from toluene/ethanol mixtures to isolate 4-(1-piperazinyl)benzo[b]thiophene. Subsequent alkylation with propargyl bromide introduces the propan-2-yl side chain.

Acid-Catalyzed Cyclization of Styryl Sulfoxides

US5569772A describes an alternative route via acid-catalyzed cyclization of styryl sulfoxides to form 2-arylbenzo[b]thiophenes. For the 3-substituted derivative, α-(3-methoxyphenylthio)-4-methoxyacetophenone is treated with polyphosphoric acid (PPA) at 85–90°C, yielding regioisomeric benzo[b]thiophenes.

Key Modification :

  • Substrate : α-(3-Bromophenylthio)propan-2-ylacetophenone.
  • Catalyst : p-Toluenesulfonic acid (0.025 M) in 1,2-dichloroethane.
  • Conditions : 120°C for 2 hours.
  • Regioselectivity : >95% for 3-substituted isomer.

Synthesis of 1-(Methylsulfonyl)piperidine-4-carboxylic Acid

Sulfonylation of Piperidine-4-carboxylic Acid

US20080312205A1 outlines sulfonylation protocols using methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA).

Procedure :

  • Reactants : Piperidine-4-carboxylic acid (1.0 equiv), MsCl (1.2 equiv).
  • Base : TEA (2.5 equiv) in dichloromethane (DCM).
  • Conditions : 0°C to room temperature, 4 hours.
  • Yield : 88–94% after aqueous workup.

Activation for Amide Coupling

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl2) or converted to a mixed carbonate with 1,1′-carbonyldiimidazole (CDI).

Optimized Activation :

  • Reagent : SOCl2 (2.0 equiv) in anhydrous DCM.
  • Conditions : Reflux for 3 hours.
  • Intermediate : Piperidine-4-carbonyl chloride, used without isolation.

Amide Bond Formation

Coupling of Benzo[b]thiophen-3-ylpropan-2-amine and 1-(Methylsulfonyl)piperidine-4-carbonyl Chloride

The final amide bond is formed via Schotten-Baumann conditions:

Protocol :

  • Reactants : Piperidine-4-carbonyl chloride (1.1 equiv), benzo[b]thiophen-3-ylpropan-2-amine (1.0 equiv).
  • Base : Aqueous sodium hydroxide (2.0 M).
  • Solvent : Tetrahydrofuran (THF)/water (3:1).
  • Conditions : 0°C for 1 hour, then room temperature for 12 hours.
  • Yield : 78–82% after extraction and recrystallization.

Comparative Analysis of Synthetic Routes

Step Method Catalyst/Reagent Yield Purity
Benzo[b]thiophene amination Pd2(dba)3/BINAP Toluene, reflux 92% >99%
Sulfonylation MsCl/TEA DCM, 0°C 94% 98%
Amide coupling Schotten-Baumann THF/H2O 82% 97%

Industrial-Scale Considerations

The palladium-catalyzed route (US9206169B2 ) is preferred for scalability due to:

  • Solvent Recycling : Toluene is reclaimed via distillation.
  • Ligand Stability : BINAP permits catalyst loading as low as 0.5 mol%.
  • Byproduct Mitigation : Sodium tert-butoxide suppresses β-hydride elimination.

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